Butacaine hydrochloride

Nerve conduction blockade Phospholipid monolayer penetration Structure-activity relationship

Butacaine hydrochloride is a para-aminobenzoic acid (PABA) ester-type local anesthetic structurally characterized by a 3-(dibutylamino)propyl side chain esterified with 4-aminobenzoic acid. The compound acts as a reversible nerve conduction blocker by antagonizing voltage-gated sodium channels and the NMDA receptor.

Molecular Formula C18H31ClN2O2
Molecular Weight 342.9 g/mol
CAS No. 5892-15-9
Cat. No. B12295422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButacaine hydrochloride
CAS5892-15-9
Molecular FormulaC18H31ClN2O2
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESCCCC[NH+](CCCC)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-]
InChIInChI=1S/C18H30N2O2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15,19H2,1-2H3;1H
InChIKeyGUAXDJUZQASKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Butacaine Hydrochloride (CAS 5892-15-9) Local Anesthetic for Research Procurement: Core Profile


Butacaine hydrochloride is a para-aminobenzoic acid (PABA) ester-type local anesthetic structurally characterized by a 3-(dibutylamino)propyl side chain esterified with 4-aminobenzoic acid [1]. The compound acts as a reversible nerve conduction blocker by antagonizing voltage-gated sodium channels and the NMDA receptor . Its surface anesthetic potency is reported as approximately 7–8 times that of procaine [2]. Butacaine hydrochloride appears as a white crystalline solid (mp 157–158.5°C) soluble in DMSO and warm alcohol, with a murine intravenous LD50 of 12.4 mg/kg [3]. The drug was withdrawn from the US market in 1990 but retains utility as a research tool for membrane biophysics, mitochondrial transport, and monoamine oxidase inhibition studies [3].

Why Procaine or Lidocaine Cannot Substitute for Butacaine Hydrochloride in Mechanistic Research


Although all three are local anesthetics, butacaine hydrochloride occupies a distinct intermediate segment of the potency spectrum that cannot be reproduced by substituting procaine or lidocaine. Quantitative structure–activity relationship studies demonstrate that at a phospholipid monolayer pressure of 10 mN/m, penetration capacity follows a reproducible rank order: dibucaine > tetracaine > butacaine > lidocaine > procaine [1]. This differential partitioning into lipid bilayers translates directly into divergent effects on mitochondrial adenine nucleotide translocation, where butacaine inhibits ATP translocation with 50% effect at 30 μM, whereas nupercaine requires 500 μM and tetracaine 800 μM for equivalent inhibition [2]. Furthermore, intravenous butacaine produces profound hypotension at doses where procaine elicits only transient effects, meaning that butacaine's cardiodepressant profile is fundamentally different from that of its closest ester-class analogs [3]. Any experimental protocol that assumes equipotent substitution between butacaine and other PABA ester anesthetics will generate non-comparable results in membrane interaction, mitochondrial, and cardiovascular studies.

Quantitative Differentiation Evidence for Butacaine Hydrochloride Against Closest Analogs


Intermediate Potency Position Between Procaine and Tetracaine in Nerve Conduction Blockade Rank Order

In head-to-head monolayer penetration assays at constant surface pressure (Π = 10 mN/m), the local anesthetics penetrate didecanoylphosphatidylcholine monolayers in the reproducible rank order: dibucaine > tetracaine > butacaine > lidocaine > procaine. This rank order correlates directly with their potencies in blocking nerve conduction [1]. Butacaine therefore occupies a defined intermediate potency tier: more potent than both lidocaine and procaine, yet less potent than tetracaine and dibucaine. This quantification enables precise experimental selection—butacaine provides greater membrane perturbation than lidocaine or procaine but avoids the excessive potency and toxicity of tetracaine and dibucaine.

Nerve conduction blockade Phospholipid monolayer penetration Structure-activity relationship

Superior Mitochondrial Adenine Nucleotide Translocase Inhibition Relative to Nupercaine and Tetracaine

Among the local anesthetics tested for inhibition of adenine nucleotide translocation in isolated rat liver mitochondria, butacaine was the most effective. At a substrate concentration of 200 μM ATP, butacaine achieved 50% inhibition of ATP translocation at a concentration of 30 μM, compared with 500 μM for nupercaine and 800 μM for tetracaine—representing a 16.7-fold and 26.7-fold greater potency, respectively [1]. For ADP translocation (200 μM ADP), 50% inhibition occurred at only 10 μM butacaine. The inhibition was dependent on adenine nucleotide concentration, consistent with butacaine affecting the transport process across the mitochondrial inner membrane rather than nucleotide binding to the carrier [1].

Mitochondrial transport Adenine nucleotide translocase Local anesthetic pharmacology

Divergent Cardiovascular Toxicity Profile: Profound Hypotension vs. Procaine's Transient Effect

In anesthetized dogs, intravenous administration of procaine at 4–5 mg/kg produced no more than a transient effect on blood pressure, heart rate, and respiration [1]. In contrast, butacaine at doses as low as 1–5 mg/kg produced profound falls in blood pressure, a response comparable to cocaine and neothesin but distinguishable from tetracaine (which induced respiratory failure) and dibucaine (which caused fibrillation and death) [1]. This differential cardiovascular toxicity profile means that butacaine cannot be safely interchanged with procaine in experimental protocols involving intravenous administration; the hemodynamic consequences are qualitatively and quantitatively distinct.

Cardiovascular toxicity Intravenous anesthesia Blood pressure response

Quantitative Iontophoretic Permeability Through Human Epidermis vs. Ester and Amide Comparators

The iontophoretic permeability of local anesthetics through excised human epidermis was determined over 2 hours under constant direct current. The logarithm of the iontophoretic permeability coefficient (log PC_j,iont) was directly related to ionic mobility and molecular weight [1]. Among ester-type anesthetics tested in the same study, butacaine's permeability coefficient was intermediate between procaine (lower) and tetracaine (higher), consistent with its intermediate molecular weight (306.44 g/mol) and ionic mobility characteristics [1]. The model demonstrated that permeability is best predicted by ionic mobility and pKa, providing quantitative parameters for selecting butacaine over other ester anesthetics in iontophoretic delivery research where a specific permeability window is required.

Transdermal delivery Iontophoresis Permeability coefficient

Mouse Heart MAO-B Inhibition IC50: Cross-Study Comparative Potency Against Procaine and Tetracaine

Butacaine inhibits mouse heart monoamine oxidase type B (MAO-B) with an IC50 of 62 μM and rat heart MAO type A with an IC50 of 400 μM . In a comparative cross-study of several local anesthetics, procaine, chloroprocaine, procainamide, and tetracaine were found more potent in rat heart (MAO-A), whereas piperocaine, cyclomethycaine, hexylcaine, and butacaine were somewhat more potent in mouse heart (MAO-B) [1]. This species- and isoform-selective pattern differentiates butacaine from procaine and tetracaine: butacaine preferentially inhibits mouse MAO-B, while procaine and tetracaine show greater potency toward rat MAO-A. This differential selectivity profile is material for experimental designs involving catecholamine metabolism or MAO-related cardiac pharmacology.

Monoamine oxidase inhibition Cardiac pharmacology IC50 comparison

Patent-Enabled pH-Dependent Drug Delivery: Butacaine Pamoate vs. Conventional Butacaine Salts

US Patent 3,904,670 discloses butacaine pamoate, a tasteless, odorless pale yellow crystalline powder that is insoluble in water at neutral pH but releases the active anesthetic base selectively in acidic media (pH < 5, such as artificial gastric juice) or alkaline media (pH > 8) [1]. In a comparative test, a butacaine pamoate suspension (100 mg/10 mL water) exhibited no anesthetic effect, whereas the same suspension in artificial gastric juice (100 mg/10 mL) produced demonstrable local anesthesia, confirming pH-gated release [1]. This property is fundamentally absent in butacaine hydrochloride or butacaine sulfate, which are freely water-soluble and release the anesthetic irrespective of environmental pH. The pamoate salt therefore enables site-specific gastrointestinal or pH-triggered delivery that cannot be achieved with the hydrochloride salt.

Controlled release formulation pH-responsive delivery Prodrug salt

Evidence-Backed Application Scenarios for Butacaine Hydrochloride Procurement


Mitochondrial Adenine Nucleotide Translocase Inhibition Studies

Butacaine hydrochloride is the most potent local anesthetic inhibitor of mitochondrial adenine nucleotide translocation identified to date, with IC50 values of 30 μM (ATP) and 10 μM (ADP)—approximately 17- to 27-fold more potent than nupercaine or tetracaine [4]. Researchers investigating mitochondrial inner membrane transport mechanisms can use sub-50 μM concentrations to achieve 50% inhibition, enabling studies at concentrations where other anesthetics are ineffective. The compound does not alter atractyloside-sensitive binding site number or affinity, confirming its action on the translocation process rather than nucleotide binding.

Membrane Biophysics and Phospholipid Interaction Research

Butacaine occupies a precisely defined intermediate position in phospholipid monolayer penetration rank order (dibucaine > tetracaine > butacaine > lidocaine > procaine) [4]. This makes it the preferred compound for structure–activity relationship studies requiring a mid-potency PABA-ester anesthetic. Its intermediate molecular weight (306.44 g/mol) and lipophilicity provide a distinct physicochemical profile relative to both weaker (procaine, lidocaine) and stronger (tetracaine, dibucaine) membrane perturbators, facilitating gradient-based experimental designs.

Iontophoretic Transdermal Delivery Model Compound

The iontophoretic permeability of butacaine through human epidermis has been quantitatively characterized alongside eight other local anesthetics using an ionic mobility-pore model [4]. Its log PC_j,iont value falls between procaine and tetracaine, providing a defined intermediate-permeability reference standard for ester-type anesthetic iontophoresis research. The model identifies ionic mobility and pKa as the best predictors of transport, enabling researchers to use butacaine as a calibration compound in transdermal delivery system development.

pH-Responsive Prodrug Formulation Development Using Butacaine Pamoate

The patent disclosure of butacaine pamoate (US 3,904,670) demonstrates pH-gated anesthetic release: the compound is biologically inactive at neutral pH (water suspension) but releases active butacaine in acidic media (pH < 5, artificial gastric juice) or alkaline media (pH > 8) [4]. This binary on/off release mechanism is not achievable with butacaine hydrochloride or sulfate. Formulation scientists developing site-specific gastrointestinal or pH-responsive topical delivery systems can procure butacaine hydrochloride as the starting material for pamoate salt synthesis to exploit this unique release property.

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